REACTION_CXSMILES
|
Cl.Cl.[F:3][C:4]1[CH:12]=[C:11]([C:13]2[CH:14]=[N:15][C:16]3[N:17]([C:19]([CH2:22][C:23]4[CH:24]=[C:25]5[C:30](=[CH:31][CH:32]=4)[N:29]=[CH:28][CH:27]=[CH:26]5)=[CH:20][N:21]=3)[N:18]=2)[CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7].S(Cl)(Cl)=O.[CH3:37][NH2:38].C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.O.C1(C)C=CC=CC=1>[F:3][C:4]1[CH:12]=[C:11]([C:13]2[CH:14]=[N:15][C:16]3[N:17]([C:19]([CH2:22][C:23]4[CH:24]=[C:25]5[C:30](=[CH:31][CH:32]=4)[N:29]=[CH:28][CH:27]=[CH:26]5)=[CH:20][N:21]=3)[N:18]=2)[CH:10]=[CH:9][C:5]=1[C:6]([NH:38][CH3:37])=[O:7] |f:0.1.2,5.6.7|
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Name
|
2-Fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzoic acid dihydrochloride
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
77.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC1=C(C(=O)O)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
529 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness by vacuum distillation at 40-50° C
|
Type
|
ADDITION
|
Details
|
The residual solids were added toluene (300 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum distillation at 40-50° C
|
Type
|
ADDITION
|
Details
|
THF (250 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum distillation at 40° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in pre-mixed methylene chloride (CH2Cl2, 1000 mL)
|
Type
|
ADDITION
|
Details
|
With vigorous stirring, a solution of 0.236 M of sodium carbonate (Na2CO3) in water (1000 mL) was added dropwise
|
Type
|
CUSTOM
|
Details
|
Solid was slowly precipitated out
|
Type
|
ADDITION
|
Details
|
after addition of aqueous solution of sodium carbonate (Na2CO3)
|
Type
|
ADDITION
|
Details
|
Hexane (1000 mL) was then added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30-40 min
|
Duration
|
35 (± 5) min
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solids collected
|
Type
|
WASH
|
Details
|
were washed with water (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 40-50° C. to constant weight
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.2 g | |
YIELD: PERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |